molecular formula C16H16F2N2O4 B5868171 1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea

1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B5868171
M. Wt: 338.31 g/mol
InChI Key: XOLWXYPXHNEYOL-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea is a synthetic organic compound with the molecular formula C16H16F2N2O4 It is characterized by the presence of difluoromethoxy and dimethoxyphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with 2,5-dimethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids, or other oxidized derivatives.

    Reduction: Amines, alcohols, or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the original difluoromethoxy or dimethoxy groups.

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4/c1-22-10-7-8-13(23-2)12(9-10)20-16(21)19-11-5-3-4-6-14(11)24-15(17)18/h3-9,15H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWXYPXHNEYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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